4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol
Overview
Description
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group
Scientific Research Applications
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine in the presence of a suitable catalyst.
Amination: The brominated product is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. This step can be carried out using ammonia or an amine derivative under appropriate conditions.
Butanol Addition: Finally, the amino group is reacted with 2-butanol to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Shares the bromine and methyl substitutions on the pyridine ring but lacks the amino and butanol groups.
3-Methyl-2-pyridinamine: Contains the amino group but lacks the bromine and butanol substitutions.
Uniqueness
4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[(5-bromo-3-methylpyridin-2-yl)amino]butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-5-9(11)6-13-10(7)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDEJWTXKQNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCC(C)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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